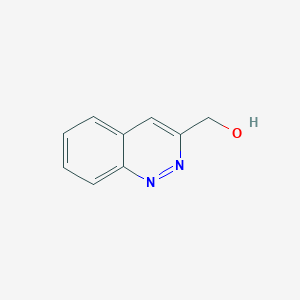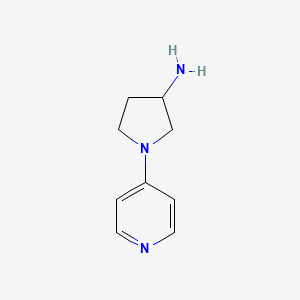
1-(Pyridin-4-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyrrole Derivatives and Synthetic Methodologies
Pyrrole derivatives, including pyrrolidines, are fundamental in synthesizing various biologically important molecules. The synthesis often involves the condensation of amines with carbonyl-containing compounds, leading to a broad spectrum of pyrrole derivatives with applications in solvents, dyes, and as intermediates in further chemical reactions. The extensive delocalization of nitrogen electrons in pyrrole systems accounts for their pronounced aromatic character and lack of basicity, making them suitable for a wide range of chemical transformations and applications in material science (Anderson & Liu, 2000).
Redox-Annulations and C-H Functionalization
Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the synthesis of ring-fused pyrrolines. These compounds can be further oxidized or reduced to form pyrroles and pyrrolidines, respectively. Such transformations are crucial in developing synthetic methodologies that enable the construction of complex molecular architectures from simple precursors (Kang et al., 2015).
Antimalarial Activity
Derivatives of 1-(Pyridin-4-yl)pyrrolidin-3-amine, specifically (1H-pyridin-4-ylidene)amines, have been evaluated for their antimalarial activity against Plasmodium falciparum strains. The presence of lipophilic side chains at the imine nitrogen atom significantly influences their biological activity, showcasing the potential of such derivatives in medicinal chemistry and drug design (Rodrigues et al., 2009).
Oxidative Transformation to Lactams
Ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines to lactams, a class of compounds with wide-ranging applications, including as precursors to nylons and other polymers. This transformation exemplifies the utility of this compound and its derivatives in green chemistry and sustainable material synthesis (Dairo et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1-(Pyridin-4-yl)pyrrolidin-3-amine is the prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . The compound binds to Toxoplasma gondii PRS and kills toxoplasma parasites .
Mode of Action
This compound interacts with its target, PRS, by binding to the ATP-site . This binding inhibits the function of PRS, leading to the death of the parasites .
Biochemical Pathways
It is known that the compound interferes with the function of prs, which plays a crucial role in protein synthesis . By inhibiting PRS, the compound disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The compound is part of the pyrrolidine class of compounds, which are known to have good pharmacokinetic properties . Pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The result of the action of this compound is the death of the parasites. By binding to and inhibiting the function of PRS, the compound disrupts the normal functioning of the parasites, leading to their death .
Action Environment
It is known that the compound is part of the pyrrolidine class of compounds, which are known to have good stability and efficacy
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-(Pyridin-4-yl)pyrrolidin-3-amine are largely influenced by its pyrrolidine ring. This ring allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCAFNNIPIJNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732608 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181375-92-7 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





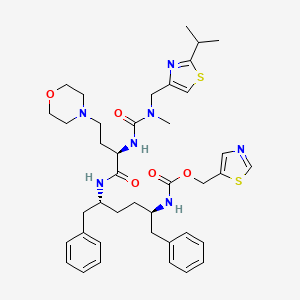
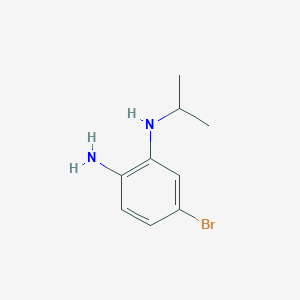



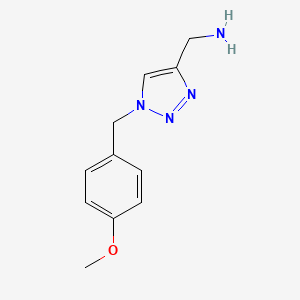

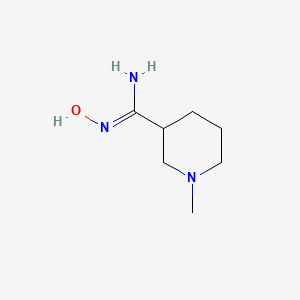

![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)

